Tert-butyl 2-amino-3-methylpentanoate hydrochloride
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Overview
Description
L-Isoleucine tert-Butyl Ester Hydrochloride: is a chemical compound with the molecular formula C10H22ClNO2. It is a derivative of the amino acid isoleucine, where the carboxyl group is esterified with tert-butyl alcohol and the compound is converted to its hydrochloride salt. This compound is commonly used in organic synthesis, particularly in the pharmaceutical industry, agrochemicals, and dyestuffs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Isoleucine tert-Butyl Ester Hydrochloride typically involves the esterification of L-isoleucine with tert-butyl alcohol in the presence of an acid catalyst. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. The process can be summarized as follows:
Esterification: L-Isoleucine reacts with tert-butyl alcohol in the presence of an acid catalyst (e.g., sulfuric acid) to form L-Isoleucine tert-Butyl Ester.
Formation of Hydrochloride Salt: The ester is then treated with hydrochloric acid to yield L-Isoleucine tert-Butyl Ester Hydrochloride
Industrial Production Methods: Industrial production methods for L-Isoleucine tert-Butyl Ester Hydrochloride involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: L-Isoleucine tert-Butyl Ester Hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield L-isoleucine and tert-butyl alcohol.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).
Substitution: Various reagents depending on the desired substitution (e.g., acyl chlorides, alkyl halides).
Oxidation and Reduction: Oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., lithium aluminum hydride)
Major Products Formed:
Hydrolysis: L-Isoleucine and tert-butyl alcohol.
Substitution: Various substituted derivatives of L-Isoleucine tert-Butyl Ester Hydrochloride.
Oxidation and Reduction: Oxidized or reduced forms of the compound
Scientific Research Applications
L-Isoleucine tert-Butyl Ester Hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.
Biology: Utilized in studies involving amino acid metabolism and protein synthesis.
Medicine: Employed in the development of pharmaceutical compounds, particularly those targeting metabolic pathways.
Industry: Used in the production of agrochemicals and dyestuffs
Mechanism of Action
The mechanism of action of L-Isoleucine tert-Butyl Ester Hydrochloride involves its conversion to L-isoleucine, which is an essential amino acid. L-Isoleucine plays a crucial role in protein synthesis, energy production, and metabolic regulation. The compound’s effects are mediated through its interaction with enzymes and transporters involved in amino acid metabolism .
Comparison with Similar Compounds
- L-Alanine tert-Butyl Ester Hydrochloride
- Glycine tert-Butyl Ester Hydrochloride
- L-Threonine Methyl Ester Hydrochloride
Comparison: L-Isoleucine tert-Butyl Ester Hydrochloride is unique due to its specific structure and the presence of the isoleucine moiety. This gives it distinct properties and applications compared to other similar compounds. For example, L-Alanine tert-Butyl Ester Hydrochloride and Glycine tert-Butyl Ester Hydrochloride have different amino acid backbones, leading to variations in their reactivity and applications .
Properties
IUPAC Name |
tert-butyl 2-amino-3-methylpentanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2.ClH/c1-6-7(2)8(11)9(12)13-10(3,4)5;/h7-8H,6,11H2,1-5H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRYMHOZFAPYPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OC(C)(C)C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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